Butyrolactone 3

Descripción general

Descripción

Synthesis Analysis

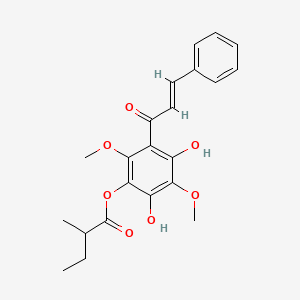

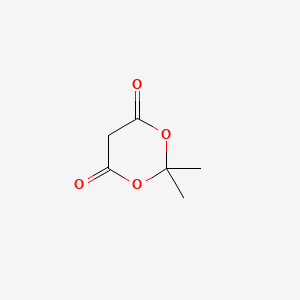

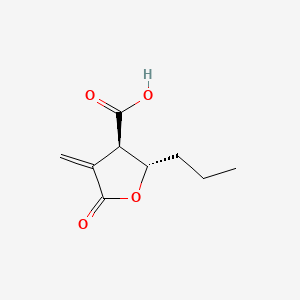

The synthesis of γ-butyrolactones has received significant attention from synthetic and medicinal chemists for decades . Recent developments and improvements in traditional methods have been reported, considering synthetic efficiency, feasibility, and green chemistry . The construction of γ-butyrolactone is classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .Molecular Structure Analysis

The molecular formula of Butyrolactone 3 is C9H12O4 . The formal name is rel-tetrahydro-4-methylene-5-oxo-2R-propyl-3S-furancarboxylic acid . The InChi Code is InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 .Chemical Reactions Analysis

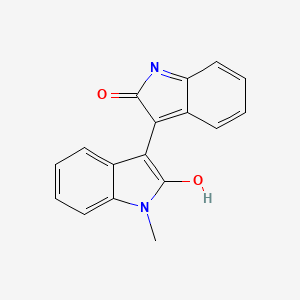

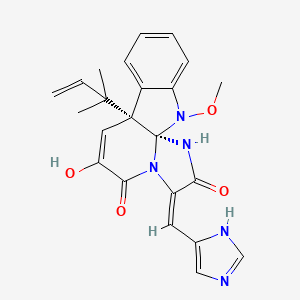

γ-Butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules . Spirooxindoles and α-exo-methylene-γ-butyrolactones, biologically relevant structural motifs, have received attention from medicinal chemists . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .Physical And Chemical Properties Analysis

Butyrolactone 3 is a crystalline solid . It has a solubility of 13 mg/ml in DMF, 14 mg/ml in DMSO and Ethanol, and 2 mg/ml in PBS (pH 7.2) .Aplicaciones Científicas De Investigación

Cancer Research Applications

Butyrolactone 3 has been evaluated for its cytotoxic activities against various cancer cell lines. It plays a role in the synthesis of optically active γ-butyrolactone, which is used in cancer research for its potential therapeutic effects .

Histone Acetyltransferase Inhibition

This compound is known to inhibit histone acetyltransferase Gcn5, which has a high preference for histone H3 as a substrate. Inhibition of Gcn5 can lead to decreased levels of histone H3 acetylation, affecting gene expression regulation .

Synthesis of Chiral Molecules

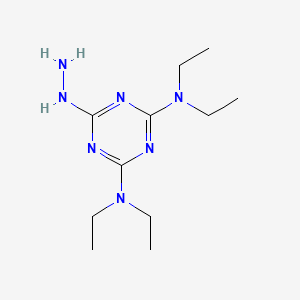

A chiral N-heterocyclic carbene (NHC) uses Butyrolactone 3 in the synthesis of homoenolate nucleophiles from enals through the umpolung reaction, widely used in optically active γ-butyrolactone synthesis via [3 + 2] annulation .

Mecanismo De Acción

Target of Action

Butyrolactone 3 is a specific small-molecule inhibitor of the histone acetyltransferase Gcn5 . The human histone acetyltransferase Gcn5 is identified as a prominent member of the GNAT family with high preference for histone H3 as a substrate .

Mode of Action

Butyrolactone 3 interacts with its target, Gcn5, by inhibiting its activity . This interaction leads to a decrease in the levels of histone H3 acetylation and non-histone substrate (a-tubulin) acetylation . It has been found that Butyrolactone 3 reduces the levels of E2A–PBX1 acetylation and E2A–PBX1 protein in a dose-dependent manner .

Biochemical Pathways

This can affect various cellular processes, including cell cycle progression and DNA replication .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed throughout the body .

Result of Action

The inhibition of Gcn5 by Butyrolactone 3 leads to changes at the molecular and cellular levels. Specifically, it results in a decrease in the levels of histone H3 acetylation and non-histone substrate (a-tubulin) acetylation . This can affect gene expression and, consequently, various cellular processes.

Safety and Hazards

Butyrolactone 3 is not for human or veterinary use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUTZJZABSZRQ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435253 | |

| Record name | Butyrolactone 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyrolactone 3 | |

CAS RN |

778649-18-6 | |

| Record name | Butyrolactone 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

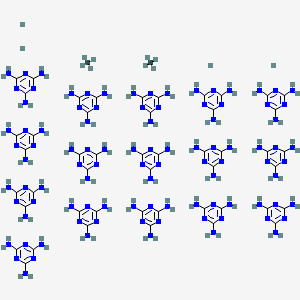

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Butyrolactone 3?

A1: While the provided research papers don't explicitly state the molecular formula and weight of "Butyrolactone 3" as a singular compound, they discuss various substituted butyrolactone derivatives. For example, α-methylene-γ-butyrolactone (also referred to as γ,γ-dimethyl-γ-butyrolactone in some papers) is mentioned frequently. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. Specific details about other derivatives can be found in the respective papers.

Q2: What spectroscopic data is available for characterizing Butyrolactone 3 and its derivatives?

A2: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS), and Circular Dichroism (CD) spectroscopy to elucidate the structures of various butyrolactone derivatives. [, , , ]

Q3: Are there computational chemistry studies available on Butyrolactone 3 derivatives?

A3: Yes, Electronic Circular Dichroism (ECD) calculations have been used to determine the absolute configuration of a novel butyrolactone derivative, 3″-hydroxymethyl-butyrolactone II, isolated from Aspergillus sp. []

Q4: How are α-methylene-γ-butyrolactone derivatives synthesized?

A4: Several synthetic routes to α-methylene-γ-butyrolactones are reported, including:

- Palladium-catalyzed arylation of α-methylene-γ-butyrolactone. [, ] This method can yield 3-benzylfuran-2(5H)-ones or (Z)-benzylidene-γ-butyrolactones depending on the substituents on the aryl iodide.

- Reaction of isomerised bromo derivatives of Morita-Baylis-Hillman adducts of isatin and formaldehyde followed by acid-catalysed lactonisation. []

- Mannich reaction on β-alkyl-γ-butyrolactones. []

Q5: What are some notable reactions involving Butyrolactone 3 derivatives?

A5: Some notable reactions include:

- Conversion of 2-nitrophenyl substituted butyrolactones into indoles using triethyl phosphite. []

- Synthesis of β,γ-disubstituted α-methylene-γ-butyrolactones through a Nickel-catalyzed reaction involving bromoallylsilanes. []

- Nickel-catalyzed transfer hydrogenation of isatin derivatives with benzyl acrylates to synthesize γ-butyrolactones. []

Q6: Are there any known allergenic properties associated with Butyrolactone 3 derivatives?

A7: Yes, studies have shown that some α-methylene-γ-butyrolactone derivatives exhibit allergenic properties. The extent of allergenicity appears to be related to the specific chemical structure, with chain length playing a role in cross-reactivity. [, , ]

Q7: What are the potential applications of Butyrolactone 3 derivatives?

A7: Butyrolactone derivatives, due to their prevalence in natural products, have been investigated for various applications:

- Antimicrobial and antioxidant agents: A newly isolated 4-hydroxy-2-(4-hydroxyphenyl)-ɣ-butyrolactone-3-yl) methyl acetate from Penicillium citrinum exhibits promising antimicrobial and antioxidant activities. []

- Anti-phytopathogenic fungal compounds: Derivatives of β-benzyl-α-benzylidene-γ-butyrolactone show potential as antifungal agents, particularly against Alternaria alternata, a fungal pathogen affecting Japanese pears. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.